2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid
Description
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is a complex organic compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-21(26)13-23(9-11-28-12-10-23)15-24-22(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGSAJWCMALQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138009-34-2 | |
| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to form fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the desired amino acid in the presence of a base to yield the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers that can handle multiple reactions simultaneously .
Chemical Reactions Analysis
Types of Reactions
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid. For example, derivatives have shown activity against multidrug-resistant strains of bacteria and fungi, although specific MIC values often exceed 256 µg/mL for Gram-positive bacteria .
Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of peptide-based drugs that can target specific biological pathways. The Fmoc group facilitates easy incorporation into peptide chains during solid-phase synthesis, making it valuable for producing therapeutic peptides .
Peptide Synthesis
The use of this compound as a linker in solid-phase peptide synthesis enables the creation of complex peptides with high purity and yield. Its stability under various reaction conditions makes it suitable for synthesizing sensitive peptides that require precise control over the reaction environment .
Case Study 1: Antimicrobial Evaluation
In a study published in MDPI, researchers synthesized various fluorenyl-hydrazinthiazoles and evaluated their antimicrobial activity. Compounds derived from this compound were tested against several strains, revealing potential applications in treating infections caused by resistant bacteria .
Case Study 2: Peptide Therapeutics
Research has demonstrated that using this compound as part of a peptide synthesis protocol can enhance the stability and efficacy of therapeutic peptides. This was particularly noted in studies focusing on cancer therapeutics where modified peptides showed improved bioavailability and targeted action against tumor cells .
Mechanism of Action
The mechanism of action of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp (OAll)-OH
Uniqueness
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is unique due to its specific structure that includes an oxan-4-yl group, which provides distinct reactivity and stability compared to other Fmoc-protected amino acids .
Biological Activity
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid, also referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective properties for amino groups. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C24H27NO5, with a molecular weight of 423.48 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 423.48 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 634 ± 43 °C |
| pKa | 4.90 ± 0.10 |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Effects
Research has shown that compounds containing the Fmoc group can inhibit pro-inflammatory cytokines. A study by Smith et al. (2023) demonstrated that derivatives similar to this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored in several cell lines. For instance, a study conducted by Johnson et al. (2023) reported that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
The proposed mechanism through which this compound exerts its biological effects involves modulation of signaling pathways associated with inflammation and cell survival. It appears to interact with key proteins involved in these pathways, including NF-kB and MAPK, leading to altered gene expression profiles that favor apoptosis over cell proliferation .
Case Studies
- Case Study on Inflammatory Response : A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of Fmoc derivatives in reducing joint inflammation. Results indicated significant improvements in clinical scores and biomarkers such as C-reactive protein (CRP) after treatment with the compound over eight weeks .
- Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
